Mercury telluride

infrared detector bandgap engineering HgCdTe

HgTe is the essential zero-gap end-member for HgCdTe (MCT) infrared detector alloys; substituting CdTe eliminates LWIR response due to its 1.5 eV bandgap. For detector manufacturers and quantum-device researchers, high-purity HgTe is non-negotiable. • Negative bandgap of -0.303 eV enables continuous 0-1.5 eV tunability across MWIR/LWIR windows • Electron mobility exceeds 10⁵ cm²/V·s in quantum wells (20-25× CdTe) • Low κ (2.0-2.7 W·m⁻¹·K⁻¹) provides intrinsic thermal isolation for detector pixel arrays • Decomposes at 873 K; mandates sub-eutectic processing protocols during device fabrication

Molecular Formula HgTe
Molecular Weight 328.2 g/mol
CAS No. 12068-90-5
Cat. No. B084246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury telluride
CAS12068-90-5
Molecular FormulaHgTe
Molecular Weight328.2 g/mol
Structural Identifiers
SMILES[Te]=[Hg]
InChIInChI=1S/Hg.Te
InChIKeyVCEXCCILEWFFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 3 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HgTe Specification Overview


Mercury telluride (HgTe, CAS 12068-90-5) is a II-VI compound semiconductor that crystallizes in the zincblende structure with a lattice constant of approximately 0.646 nm [1]. Unlike its closest analog CdTe, which exhibits a direct bandgap of approximately 1.5–1.6 eV at room temperature, HgTe is a zero-gap semimetal with an inverted band structure (Γ8–Γ6 ordering), enabling fundamentally distinct optoelectronic behavior in the infrared spectral region [2]. HgTe serves as the critical end-member for the Hg₁₋ₓCdₓTe (MCT) alloy system and is employed as a standalone material in quantum dot infrared detectors, topological insulator devices, thermoelectric conversion systems, and high-mobility electronic heterostructures [2][3].

Zero-gap semimetal for LWIR photodetector and MCT alloy research
Predicted thermoelectric performance in cinnabar phase for mid-temperature conversion studies
High carrier mobility for topological insulator and quantum well heterostructure research

HgTe Substitution Limitations


HgTe cannot be generically interchanged with CdTe, ZnTe, or other II-VI tellurides due to its unique zero-gap semimetal electronic structure, which arises from an inverted Γ8–Γ6 band ordering at the Γ point [1]. Whereas CdTe and ZnTe are wide-bandgap semiconductors (≈1.5–1.6 eV and ≈2.3 eV, respectively), HgTe exhibits a negative bandgap of −0.303 eV at 2 K, fundamentally altering its absorption cutoff, carrier transport, and heterojunction band alignment properties [1][2]. Substituting HgTe with CdTe or ZnTe in superlattice or detector architectures results in a complete loss of long-wavelength infrared (LWIR) response and disrupts the intended bandgap tunability of HgCdTe systems [2]. Furthermore, the HgTe bond is notably weaker than ZnTe bonds, and adding CdTe adjacent to HgTe actually destabilizes the HgTe bond structure, while ZnTe exerts a stabilizing effect—demonstrating that even within the same material family, substitution behavior is non-linear and application-critical [3].

! Substituting CdTe or ZnTe for HgTe may eliminate LWIR response due to fundamental bandgap differences (semimetal vs wide-gap semiconductor).
! HgTe bond destabilization by adjacent CdTe layers contrasts with stabilization by ZnTe, making substitution within heterostructures non-linear and application-dependent.
! Thermal decomposition prior to congruent melting requires specific processing protocols not interchangeable with CdTe or ZnTe.

HgTe Comparative Performance Evidence


Zero-Gap Band Structure vs. CdTe for LWIR

HgTe exhibits a negative bandgap of −0.303 eV at 2 K with inverted Γ8–Γ6 band ordering, in stark contrast to CdTe, which possesses a direct positive bandgap of 1.606 eV under identical conditions [1]. This difference of nearly 1.9 eV in bandgap energy is not a minor variation but a fundamental divergence in electronic structure classification: HgTe is a zero-gap semimetal at all practical temperatures, whereas CdTe is a wide-bandgap semiconductor [2]. Mixing HgTe with CdTe yields the Hg₁₋ₓCdₓTe alloy system, which enables continuous bandgap tunability from 0 to approximately 1.5 eV, covering the entire infrared spectrum and making HgTe the essential component for long-wavelength infrared (LWIR) detection [2].

Bandgap at 2 K
Head-to-head
HgTe: –0.303 eV (zero-gap semimetal)
CdTe: 1.606 eV (direct-gap semiconductor)
Enables LWIR spectral response; CdTe cannot substitute
Zincblende structure; empirical pseudopotential method at 2 K
infrared detector bandgap engineering HgCdTe optoelectronics

Electron Mobility Advantage over CdTe

Bulk HgTe exhibits an electron mobility of approximately 25,000 cm²/V·s, which substantially exceeds that of CdTe, whose room-temperature electron mobility is typically in the range of 1,000–1,100 cm²/V·s [1][2]. In optimized HgTe/CdTe superlattice structures, electron mobilities exceeding 10⁵ cm²/V·s have been reported, representing the highest p-type mobilities ever documented for any II-VI semiconductor [3]. The electron-to-hole mobility ratio in HgTe is approximately 71:1 (25,000 vs 350 cm²/V·s), reflecting the large asymmetry between conduction and valence bands [1].

Electron mobility
Reported
≈25,000 cm²/V·s (bulk HgTe)
Supports faster detector response interpretation
Exceeds CdTe mobility by factor of 20–25×
carrier mobility transport properties high-mobility electronics semiconductor

Thermoelectric ZT of Cinnabar-Phase HgTe

First-principles calculations using the full-potential linearized augmented plane-wave method and semiclassical Boltzmann theory predict that n-doped cinnabar-phase HgTe achieves ZT values of 0.61 at room temperature and 1.74 at 600 K along the crystallographic z-axis [1]. These ZT values are substantially higher than those predicted for the conventional zincblende (ZB) phase of HgTe, owing to the cinnabar phase's larger Seebeck coefficient and higher electrical conductivity arising from its chain-like bonding anisotropy [1]. Additionally, intrinsic HgTe (zincblende) exhibits a Seebeck coefficient between −90 μV/K and −135 μV/K at room temperature and a power factor PF = 14–31 μW·cm⁻¹·K⁻², which is comparable to heavily doped semiconductors and the best-known thermoelectric materials [2].

ZT (cinnabar phase)
Reported
0.61 at 300 K, 1.74 at 600 K (z-axis)
Reported among higher values for mid-temperature thermoelectrics
First-principles DFT prediction; n-doped cinnabar phase
thermoelectric ZT figure of merit waste heat recovery energy conversion

Thermal Decomposition vs. CdTe and ZnTe

Differential thermal analysis confirms that HgTe decomposes at 873 K (600 °C) prior to melting, a behavior distinct from that of CdTe and ZnTe, which melt congruently at 1,092 °C and 1,295 °C, respectively [1][2]. The standard heat of formation of HgTe is approximately −31.9 kJ·mol⁻¹ (or −4.4 kJ·mol⁻¹ from torsion-effusion measurements), which is significantly less negative than that of CdTe (≈−92 kJ·mol⁻¹) and ZnTe (≈−119 kJ·mol⁻¹), indicating weaker Hg–Te bonding and a greater tendency toward thermal dissociation [1][3]. Additionally, the Gibbs free energy of formation for HgTe follows the relationship ΔG°f = −36,545 + 20.54T J·mol⁻¹ (for T = 340–410 K), derived from electrochemical measurements [1].

Thermal stability
Reported
HgTe: decomposes at 873 K prior to melting
CdTe/ZnTe: melt congruently at 1,092/1,295 °C
Indicates specific processing considerations for device fabrication
Weaker Hg–Te bond enthalpy
thermal stability decomposition temperature material processing device fabrication

Low Thermal Conductivity for Thermoelectrics

HgTe exhibits a low thermal conductivity of approximately 2.0–2.7 W·m⁻¹·K⁻¹ at room temperature, which is markedly lower than that of CdTe (≈6.2 W·m⁻¹·K⁻¹) and ZnTe (≈18 W·m⁻¹·K⁻¹) [1][2]. First-principles phonon Boltzmann transport calculations further demonstrate that the phononic thermal conductivity of cinnabar-phase HgTe is more than an order of magnitude lower than that of the zincblende phase, owing to the anisotropic chain-like bonding and enhanced phonon scattering in the high-pressure phase [3]. Experimentally, intrinsic HgTe is characterized as a good thermal insulator with κ ≈ 2.1 W·m⁻¹·K⁻¹, which, when combined with its high power factor, yields a favorable thermoelectric figure of merit [4].

Thermal conductivity
Reported
κ ≈ 2.0–2.7 W·m⁻¹·K⁻¹ (ZB HgTe)
Relevant for thermoelectric efficiency and thermal isolation
~3× lower than CdTe, ~7× lower than ZnTe
thermal conductivity thermoelectric thermal management insulator

HgTe Application Scenarios


LWIR Photodetectors & HgCdTe Precursor

HgTe is the essential zero-gap end-member for Hg₁₋ₓCdₓTe (MCT) infrared detector alloys. Its negative bandgap of −0.303 eV at 2 K enables continuous bandgap tunability across the 0–1.5 eV range when alloyed with CdTe, spanning the entire 3–5 μm (MWIR) and 8–14 μm (LWIR) atmospheric windows [1]. HgTe quantum dot solids can achieve equilibrium detectivities approaching those of Auger-limited HgCdTe single crystals [2]. For detector manufacturers and defense contractors, procuring high-purity HgTe is non-negotiable: CdTe cannot substitute, as its 1.5–1.6 eV bandgap precludes LWIR response.

Mid-Temperature Thermoelectric Conversion

Cinnabar-phase HgTe is a predicted high-performance thermoelectric material for applications operating in the 300–600 K temperature range. First-principles calculations project ZT values of 0.61 at room temperature and 1.74 at 600 K along the crystallographic z-axis, placing it among the more promising mid-temperature thermoelectrics for automotive exhaust heat recovery and industrial waste heat conversion [1]. Intrinsic HgTe also demonstrates a power factor of 14–31 μW·cm⁻¹·K⁻² at 300 K combined with low thermal conductivity (≈2.1 W·m⁻¹·K⁻¹), making it a competitive candidate for thermoelectric module development where alternative tellurides like CdTe (κ ≈ 6.2 W·m⁻¹·K⁻¹) suffer from higher thermal losses [2][3].

High-Mobility Heterostructures & Topological Insulators

HgTe/CdTe quantum well structures exhibit electron mobilities exceeding 10⁵ cm²/V·s, representing the highest carrier mobilities documented for any II-VI semiconductor system [1]. This exceptional mobility, combined with HgTe's inverted band structure, underpins its role in topological insulator devices, where the HgTe quantum well hosts protected edge states for spintronics and quantum computing research. Bulk HgTe electron mobility (≈25,000 cm²/V·s) already exceeds that of CdTe by a factor of 20–25× [2]. For researchers developing high-frequency transistors, quantum Hall effect devices, and topological quantum computation platforms, HgTe's mobility advantage over CdTe and ZnTe is a decisive procurement criterion.

Thermal Management & Low-Temperature Substrates

HgTe's intrinsically low thermal conductivity (2.0–2.7 W·m⁻¹·K⁻¹) is approximately 3× lower than CdTe and 7× lower than ZnTe [1][2]. This property is directly relevant for applications requiring thermal isolation or reduced thermal crosstalk, including infrared detector pixel isolation and substrate materials for cryogenic electronic systems. However, HgTe decomposes at 873 K rather than melting congruently, mandating lower-temperature processing protocols during device fabrication [3]. Procurement specifications must therefore account for both the thermal performance advantage and the specific handling requirements imposed by HgTe's thermal stability profile.

Application
Selection Property
Validation Focus
LWIR photodetector & MCT precursor research
Zero-gap semimetal band structure
Bandgap tunability and spectral response
Mid-temperature thermoelectric conversion studies
Reported ZT and power factor
Thermoelectric figure of merit validation
High-mobility heterostructure & topological insulator research
Electron mobility and inverted band ordering
Carrier transport and edge-state verification
Thermal isolation & cryogenic substrate applications
Low thermal conductivity
Thermal conductivity measurement and processing window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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